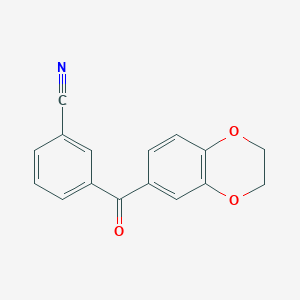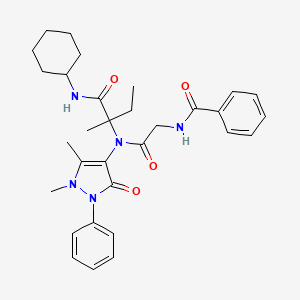![molecular formula C20H21N3O2 B11461148 3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11461148.png)
3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core with various substituents. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under specific conditions. One efficient method is the visible light-induced condensation cyclization, which uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is green, simple, and efficient, providing good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could lead to the formation of dihydroquinazoline compounds.
Scientific Research Applications
3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antitumor agent, particularly against prostate cancer cells. It induces cell cycle arrest and apoptosis, making it a valuable lead compound for developing anticancer drugs.
Biology: The compound’s ability to induce apoptosis and increase reactive oxygen species accumulation makes it useful for studying cellular processes and mechanisms of cell death.
Chemistry: Its unique structure and reactivity make it a subject of interest for synthetic chemists exploring new reaction pathways and mechanisms.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one exerts its effects involves inducing cellular apoptosis. It targets specific molecular pathways, leading to cell cycle arrest at the S-phase and increased accumulation of intracellular reactive oxygen species . This results in the inhibition of cell proliferation and induction of programmed cell death.
Comparison with Similar Compounds
Similar Compounds
4,6,7-trisubstituted quinazoline derivatives: These compounds also exhibit antitumor activity and have been studied for their potential in cancer treatment.
2,4,6-trisubstituted quinazoline derivatives: Known for their anti-proliferative activity against various cancer cell lines.
Uniqueness
3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one stands out due to its specific substitution pattern and the presence of the pyrazoloquinazoline core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2,8,8-trimethyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C20H21N3O2/c1-12-18(13-5-7-14(25-4)8-6-13)19-21-11-15-16(23(19)22-12)9-20(2,3)10-17(15)24/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
FHJZOJUSDNHTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B11461070.png)
![7-(1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11461076.png)
![2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetonitrile](/img/structure/B11461082.png)
![(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11461086.png)
![N-cyclohexyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B11461091.png)
![8-(3-hydroxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11461092.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide](/img/structure/B11461097.png)
![13-[(4-methoxyphenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11461104.png)
![2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11461109.png)
![[3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B11461116.png)
![8-benzyl-6-[(3-hydroxypropyl)amino]-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11461132.png)


![2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11461158.png)
